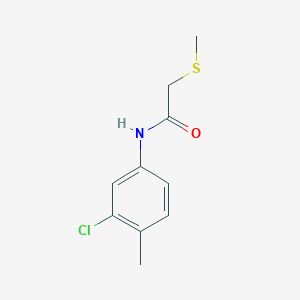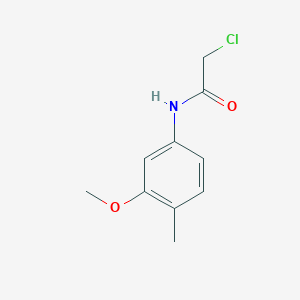
2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEC and has a molecular formula of C12H12ClN2O.
Mécanisme D'action
The exact mechanism of action of CEC is not yet fully understood. However, studies have suggested that CEC inhibits the growth of cancer cells by inducing apoptosis or programmed cell death. CEC has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase activity may be responsible for CEC's potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
CEC has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Studies have also suggested that CEC may have neuroprotective effects and may improve cognitive function in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CEC in lab experiments is its relatively simple synthesis method. CEC is also stable under normal laboratory conditions. However, one of the limitations of using CEC is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of CEC. One potential direction is the development of more efficient synthesis methods that can produce CEC in larger quantities. Another direction is the study of CEC's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CEC and its potential side effects.
Conclusion:
In conclusion, 2-Chloro-N-(4-cyano-2-ethylphenyl)acetamide is a chemical compound that has significant potential applications in various fields, including medicinal chemistry. Its synthesis method is relatively simple, and it exhibits cytotoxicity against various cancer cell lines and potential neuroprotective effects. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
CEC can be synthesized in a few steps. The first step involves the reaction of 4-cyano-2-ethylphenol with thionyl chloride, which forms 4-chloro-2-ethylphenyl isocyanate. The second step involves the reaction of 4-chloro-2-ethylphenyl isocyanate with glycine to form CEC.
Applications De Recherche Scientifique
CEC has been widely studied for its potential applications in different fields. One of the most significant applications of CEC is in the field of medicinal chemistry. CEC has been found to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2-chloro-N-(4-cyano-2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-9-5-8(7-13)3-4-10(9)14-11(15)6-12/h3-5H,2,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGCNTQYTPLRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)

![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)


![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)



![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)
